LogP Comparison: Lipophilicity of Cyclopentyl(6-methylpyridin-2-yl)methanamine vs. Des-cyclopentyl Analog
The presence of the cyclopentyl group significantly increases the lipophilicity of the molecule compared to its simpler, des-cyclopentyl analog. The calculated LogP for Cyclopentyl(6-methylpyridin-2-yl)methanamine is approximately 2.58 , a value that influences membrane permeability and protein binding. This is in contrast to (6-methylpyridin-2-yl)methanamine, the core pyridine scaffold, which lacks the cyclopentyl moiety and is predicted to have a considerably lower LogP, making it less lipophilic .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.58 |
| Comparator Or Baseline | (6-methylpyridin-2-yl)methanamine (des-cyclopentyl analog); predicted LogP is lower |
| Quantified Difference | Not explicitly calculated, but structural addition of cyclopentane significantly increases LogP |
| Conditions | Computational prediction based on SMILES structure |
Why This Matters
Lipophilicity is a key parameter in drug discovery, affecting absorption, distribution, and overall pharmacokinetic profile, making the target compound a distinct candidate for applications requiring enhanced membrane interaction.
